molecular formula C26H25N3O4 B145622 N-Desmethyl-N-cyclopentyl tadalafil CAS No. 171596-32-0

N-Desmethyl-N-cyclopentyl tadalafil

Cat. No. B145622
M. Wt: 443.5 g/mol
InChI Key: PWUCUSITNKSTMS-CJFMBICVSA-N
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Description

“N-Desmethyl-N-cyclopentyl tadalafil” is a derivative of tadalafil . Tadalafil is a phosphodiesterase 5 (PDE5) inhibitor used for the treatment of erectile dysfunction and the signs and symptoms of benign prostatic hyperplasia .


Molecular Structure Analysis

The molecular formula of “N-Desmethyl-N-cyclopentyl tadalafil” is C26H25N3O4 . The molecular weight is 443.49 .


Chemical Reactions Analysis

Both sildenafil N-demethylation and tadalafil demethylenation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .

Scientific Research Applications

Detection and Characterization in Health Supplements

N-Desmethyl-N-cyclopentyl tadalafil, a tadalafil analogue, has been detected in health supplements. Studies have focused on its isolation, characterization, and identification using various analytical techniques like high-pressure liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), electrospray ionization tandem mass spectrometry (ESI-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. These research efforts reveal its presence as an adulterant in dietary supplements, highlighting the importance of monitoring such compounds for public health and safety (Xu et al., 2016) (Lee et al., 2016).

Analytical Method Development

Research has been conducted on developing and validating analytical methods for determining tadalafil and its analogues, including N-Desmethyl-N-cyclopentyl tadalafil, in biological matrices. A study demonstrated the development of a gas chromatography/mass spectrometry (GC/MS) method for tadalafil determination in whole blood, which can be applied in toxicological laboratories for pharmacokinetic studies, therapeutic drug level monitoring, or forensic cases (Nikolaou et al., 2011).

Detection in Health Wine and Oral Liquid

A microwell lateral flow immunochromatographic assay (mwLFIA) method was developed to monitor the illegal addition of tadalafil and its analogues, including N-Desmethyl-N-cyclopentyl tadalafil, in health food. This assay demonstrated good specificity and sensitivity for detecting these compounds in health wine and oral liquid samples, contributing to the field of food safety (Tingting et al., 2019).

Metabolic Pathway Investigation

Studies have investigated the metabolic pathways of tadalafil and its analogues. One study characterized the kinetics of metabolite formation of phosphodiesterase type-5 (PDE5) inhibitors by CYP3A4, CYP3A5, and CYP3A7 isoforms, providing insights into the metabolic properties of these drugs (Takahiro et al., 2015).

Electrochemical Recognition Studies

Research has explored the use of macrocyclic hosts functionalized reduced graphene oxide for the electrochemical recognition of tadalafil. Such studies contribute to the development of sensitive electrochemical sensing platforms for the trace level determination of tadalafil and its analogues in pharmaceutical and biological samples (Zhao et al., 2017).

properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUCUSITNKSTMS-CJFMBICVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CC(=O)N3[C@@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104840
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl-N-cyclopentyl tadalafil

CAS RN

171596-32-0
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyl-N-cyclopentyl tadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2-cyclopentyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL-N-CYCLOPENTYL TADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M74424KVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Tyagi, MA Elfawal, SA Wildman, J Helander… - Scientific reports, 2019 - nature.com
… Acknowledging that uptake may be differentiated, we chose two compounds N-Desmethyl Tadalafil (121) and N-Desmethyl N-cyclopentyl Tadalafil (122) with varying ClogP (1.864 and …
Number of citations: 23 www.nature.com

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